molecular formula C11H7BrClNO2 B7977172 Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate

Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate

Cat. No.: B7977172
M. Wt: 300.53 g/mol
InChI Key: WCIFQVKAIFTSSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Scientific Research Applications

Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-chloroisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 7-bromo-1-chloroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-4-6-2-3-7(12)5-8(6)10(13)14-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIFQVKAIFTSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C=C(C=CC2=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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